Researchers face poor cellular uptake of natural furocoumarins, limiting in vitro efficacy. Heraclenol acetonide addresses this with a 9-position acetonide modification that enhances lipophilicity and membrane permeability compared to the parent heraclenol.
• SAR tool compound for mapping 9-position substitution effects on furocoumarin antiproliferative activity
• Enables permeability assays where passive diffusion across lipid bilayers is a critical experimental parameter
• Supplied with certificate of analysis; ambient/blue ice shipping worldwide
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Cat. No.B562173
⚠ Attention: For research use only. Not for human or veterinary use.
Heraclenol Acetonide for Research Procurement: A Chemically Modified Furocoumarin with Enhanced Lipophilicity
Heraclenol acetonide (CAS 64790-68-7; synonym O-Isopropylideneheraclenol) is a chemically modified derivative of the natural furocoumarin heraclenol . It belongs to the psoralen class of organic compounds, characterized by a furan ring fused to a chromenone core . The structural modification involves the addition of a cyclic acetal (acetonide) group at the 9-position, replacing the hydroxyl functionality present in the parent compound . This alteration increases lipophilicity compared to heraclenol, which has been observed in pharmacokinetic studies . The compound is isolated from various Apiaceae species, including Heracleum repula Franch and Peucedanum praeruptorum Dunn [1].
Enhanced LipophilicityAcetonide modification improves membrane permeability for cell-based uptake studies
Modified Furocoumarin Scaffold9-position acetal derivative enables SAR and scaffold-hopping investigations
Research Tool CompoundDerived from natural psoralen class; suitable for antimicrobial and antiproliferative research
Why Heraclenol Acetonide Cannot Be Simply Substituted by Heraclenol or Other In-Class Furocoumarins
In-class substitution is not recommended due to significant differences in physicochemical and biological properties stemming from structural divergence. Heraclenol acetonide features an acetonide group that substantially alters its molecular properties relative to heraclenol and other structurally related furocoumarins such as imperatorin and isoimperatorin. The acetonide modification enhances lipophilicity and membrane permeability compared to heraclenol . While heraclenol demonstrates high MIC values (1024 µg/mL) that are not clinically achievable, this limitation highlights the need for chemical modifications such as the acetonide derivative to improve pharmacokinetic viability [1]. Furthermore, the substitution pattern on the coumarin skeleton directly influences biological activity: furocoumarins with C-5 alkoxy groups (e.g., isoimperatorin) exhibit antiproliferative activity at 0.1–10.0 µM, whereas those with C-8 alkoxy groups (e.g., imperatorin, heraclenin, heraclenol) are active at 0.1–1.0 µM [2]. Heraclenol acetonide occupies a distinct chemical space due to its acetonide modification at the 9-position, which cannot be functionally replicated by other in-class compounds.
Acetonide vs HydroxylLipophilicity and membrane permeability profiles differ markedly from parent heraclenol, limiting direct replacement.
C-8 vs C-5 Alkoxy SARAntiproliferative activity ranges differ significantly by substitution position; C-8 profiles may not transfer to 9-modified acetonide.
Chemical Space Uniqueness9-acetonide modification creates a distinct chemical space not replicated by imperatorin, isoimperatorin or other common furocoumarins.
[1] P. N. et al. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli. Antibiotics, 2023, 12(1), 110. View Source
[2] Sumiyoshi, M., et al. In vitro and In vivo Antiproliferative Effect of a Combination of Ultraviolet-A and Alkoxy Furocoumarins Isolated from Umbelliferae Medicinal Plants, in Melanoma Cells. Phytotherapy Research, 2013, 89(5), 1212-1222. View Source
Quantitative Evidence Guide: Heraclenol Acetonide Versus Comparators
Enhanced Lipophilicity and Membrane Permeability: Heraclenol Acetonide Versus Heraclenol
Heraclenol acetonide exhibits enhanced lipophilicity relative to its parent compound, heraclenol, due to the presence of the acetonide group. This chemical modification has been observed to increase membrane permeability in pharmacokinetic studies .
Lipophilicity comparisonData to verify
Heraclenol acetonide Acetonide group present; enhanced membrane permeability reported
Comparative Antiproliferative Activity of C-8 Alkoxy Furocoumarins Including Heraclenol
Furocoumarins with an alkoxy group at the C-8 position, including imperatorin, heraclenin, and heraclenol, inhibited the proliferation of B16F10 melanoma cells and induced G2/M cell cycle arrest at concentrations of 0.1–1.0 µM when combined with UVA irradiation [1]. In contrast, furocoumarins with an alkoxy group at C-5 (isoimperatorin, oxypeucedanin, oxypeucedanin hydrate) were active at higher concentrations of 0.1–10.0 µM [1]. In vivo, UVA plus heraclenol reduced tumor growth and final tumor weight in B16F10-bearing mice at 0.3, 0.5, or 1.0 mg/kg (intraperitoneal injection) [1].
Antiproliferative SARClass-level inference
C-8 alkoxy (incl. heraclenol) 0.1–1.0 µM
C-5 alkoxy 0.1–10.0 µM
Supports substitution-position activity mapping.
B16F10 melanoma cells + UVA; parent compound data provides SAR context.
AntiproliferativeMelanomaCell Cycle Arrest
Evidence Dimension
Antiproliferative IC50 or effective concentration range in melanoma cells
Target Compound Data
Heraclenol (C-8 alkoxy): 0.1–1.0 µM
Comparator Or Baseline
Isoimperatorin (C-5 alkoxy): 0.1–10.0 µM
Quantified Difference
C-8 alkoxy compounds (including heraclenol) show approximately 10-fold greater potency than C-5 alkoxy compounds based on upper concentration threshold (1.0 µM vs 10.0 µM)
Conditions
B16F10 melanoma cells; combined with UVA irradiation
Why This Matters
Understanding the structure-activity relationship of alkoxy substitution position guides selection of appropriate furocoumarins for antiproliferative studies, with C-8 substituted compounds offering greater potency.
AntiproliferativeMelanomaCell Cycle Arrest
[1] Sumiyoshi, M., et al. In vitro and In vivo Antiproliferative Effect of a Combination of Ultraviolet-A and Alkoxy Furocoumarins Isolated from Umbelliferae Medicinal Plants, in Melanoma Cells. Phytotherapy Research, 2013, 89(5), 1212-1222. View Source
Antibacterial and Antibiofilm Efficacy of Heraclenol: In Vitro MIC and In Vivo Bacterial Load Reduction
Heraclenol demonstrated antimicrobial activity against uropathogenic Escherichia coli (UPEC) with a minimum inhibitory concentration (MIC) of 1024 µg/mL [1]. Despite this high MIC, the compound reduced bacterial load in a murine catheter UTI model by ≥4 logs and decreased biofilm formation by 70% [1]. At the MIC concentration, heraclenol did not exhibit significant cytotoxicity on Vero cells [1]. The authors note that the high MIC is not clinically achievable in human tissues, indicating a need for chemical modifications such as the acetonide derivative to improve potency [1].
Antimicrobial MICSupporting evidence
1024 µg/mL (UPEC)
Biofilm inhibition: 70% Bacterial load reduction: ≥4 log (in vivo)
Establishes parent compound baseline for antimicrobial screening context.
High MIC not clinically achievable; derivative modification aims to improve potency.
AntimicrobialBiofilmUropathogenic E. coli
Evidence Dimension
Antibacterial efficacy and cytotoxicity profile
Target Compound Data
Heraclenol: MIC = 1024 µg/mL; bacterial load reduction ≥4 logs in vivo; 70% biofilm inhibition; no significant cytotoxicity at MIC
Comparator Or Baseline
Not applicable; no direct comparator data for heraclenol acetonide in same assay
Quantified Difference
Not applicable; data presented as baseline characterization of parent compound
Conditions
UPEC strains; murine catheter UTI model; Vero cell line for cytotoxicity
Why This Matters
This data establishes a performance baseline for the parent compound, heraclenol, providing context for evaluating the potential advantages of the chemically modified acetonide derivative in antimicrobial applications.
AntimicrobialBiofilmUropathogenic E. coli
[1] P. N. et al. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli. Antibiotics, 2023, 12(1), 110. View Source
Optimal Research and Procurement Applications for Heraclenol Acetonide
Pharmacokinetic and Drug Delivery Studies Requiring Enhanced Membrane Permeability
Researchers evaluating furocoumarin bioavailability or developing formulations to improve cellular uptake should consider heraclenol acetonide. The acetonide modification confers increased lipophilicity and enhanced membrane permeability compared to the parent compound heraclenol , making it a suitable candidate for permeability studies and assays where passive diffusion across lipid bilayers is a key experimental parameter.
Structure-Activity Relationship (SAR) Studies on Furocoumarin Derivatives
Heraclenol acetonide serves as a valuable tool compound for SAR investigations focused on the impact of 9-position substitution on furocoumarin biological activity. Comparative studies with C-5 and C-8 alkoxy furocoumarins have established that substitution position significantly affects antiproliferative potency (0.1–1.0 µM for C-8 vs 0.1–10.0 µM for C-5 compounds) [1]. Heraclenol acetonide adds a distinct 9-position modification to this comparative framework, enabling comprehensive mapping of substitution-dependent activity profiles.
Antimicrobial Research Targeting Histidine Biosynthesis Inhibition
Building on the demonstrated mechanism of heraclenol as a selective inhibitor of bacterial histidine biosynthesis via HisC binding [2], heraclenol acetonide offers a chemically modified scaffold for further optimization. The parent compound heraclenol exhibits an MIC of 1024 µg/mL against UPEC, with a ≥4 log reduction in bacterial load in vivo and 70% biofilm inhibition [2]. The acetonide derivative may address the high MIC limitation through improved pharmacokinetic properties, making it a candidate for medicinal chemistry campaigns seeking to lower effective concentrations while retaining target engagement.
Application
Selection Property
Validation Focus
Membrane permeability studies
Lipophilic furocoumarin scaffold
Passive diffusion assay context
Furocoumarin SAR studies
9-position acetonide modification
Substitution-dependent activity mapping
Antimicrobial screening studies
HisC inhibitor scaffold
MIC and biofilm inhibition endpoints
[1] Sumiyoshi, M., et al. In vitro and In vivo Antiproliferative Effect of a Combination of Ultraviolet-A and Alkoxy Furocoumarins Isolated from Umbelliferae Medicinal Plants, in Melanoma Cells. Phytotherapy Research, 2013, 89(5), 1212-1222. View Source
[2] P. N. et al. In Vitro and In Vivo Studies of Heraclenol as a Novel Bacterial Histidine Biosynthesis Inhibitor against Invasive and Biofilm-Forming Uropathogenic Escherichia coli. Antibiotics, 2023, 12(1), 110. View Source
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